molecular formula C19H17BrN2O2 B2471077 N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 380434-23-1

N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2471077
CAS No.: 380434-23-1
M. Wt: 385.261
InChI Key: CRLIUTGYQDIZDY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group, a cyano group, and a propan-2-yloxyphenyl group

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the propan-2-yloxyphenyl group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the propan-2-yloxy group.

    Coupling reactions: The final step involves coupling the bromophenyl, cyano, and propan-2-yloxyphenyl intermediates under suitable conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-bromo-benzamide: This compound has a fluorine atom instead of a bromine atom and different functional groups.

    N-(4-bromo-phenyl)-2-chloro-benzamide: This compound has a chloro group instead of a cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-13(2)24-18-6-4-3-5-14(18)11-15(12-21)19(23)22-17-9-7-16(20)8-10-17/h3-11,13H,1-2H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIUTGYQDIZDY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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